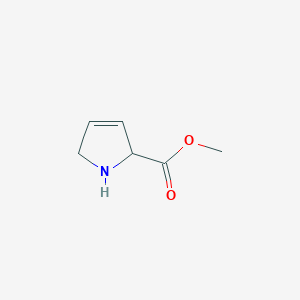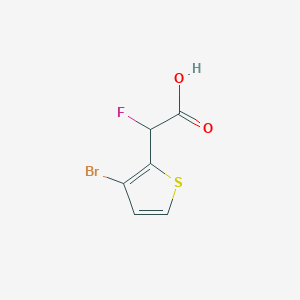
2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid is a chemical compound that belongs to the class of organofluorine compounds It features a thiophene ring substituted with a bromine atom and a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid typically involves the bromination of thiophene followed by the introduction of the fluoroacetic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 3-position of the thiophene ring. The resulting 3-bromothiophene is then subjected to a reaction with fluoroacetic acid or its derivatives under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiophene derivative, while oxidation may produce a sulfone or sulfoxide derivative.
Scientific Research Applications
2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.
Industry: It can be used in the production of advanced materials such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluoroacetic acid groups allows the compound to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A precursor in the synthesis of 2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid.
2-Fluoroacetic Acid: Another precursor that contributes the fluoroacetic acid moiety.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
This compound is unique due to the combination of the bromine and fluoroacetic acid groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H4BrFO2S |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C6H4BrFO2S/c7-3-1-2-11-5(3)4(8)6(9)10/h1-2,4H,(H,9,10) |
InChI Key |
HNDAHUHJFIDGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13320164.png)

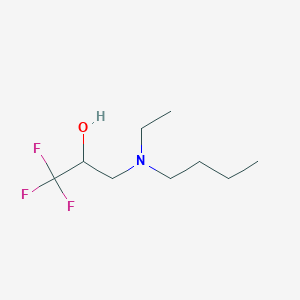
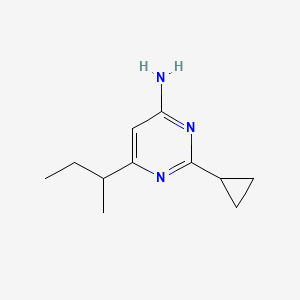
![6-Azaspiro[4.6]undecan-7-one](/img/structure/B13320177.png)
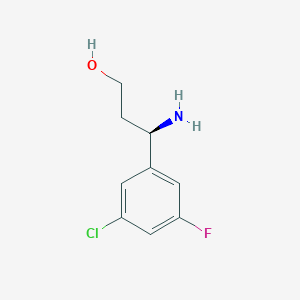
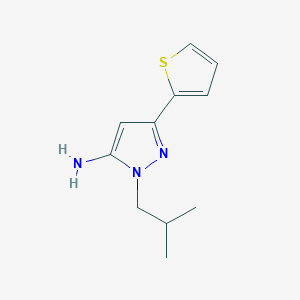
![7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320189.png)
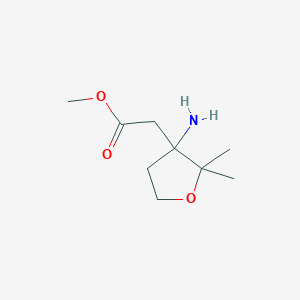
![3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13320203.png)
